N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide
Description
This compound features a piperazine core substituted with a pyridin-2-yl group at the 4-position and a carboxamide-linked ethyl chain bearing a 2-methoxyphenylamino moiety.
Properties
Molecular Formula |
C19H23N5O3 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyanilino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H23N5O3/c1-27-16-7-3-2-6-15(16)22-18(25)14-21-19(26)24-12-10-23(11-13-24)17-8-4-5-9-20-17/h2-9H,10-14H2,1H3,(H,21,26)(H,22,25) |
InChI Key |
DGBJMBSYXGUKRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-(Pyridin-2-yl)Piperazine-1-Carboxylic Acid
The pyridin-2-yl-piperazine core is synthesized through Buchwald-Hartwig amination or nucleophilic aromatic substitution :
-
Method A : Reacting 2-chloropyridine with piperazine in DMF at 100–120°C for 12–16 hours using potassium carbonate (K₂CO₃) as a base. Yields range from 80–95%.
-
Method B : Palladium-catalyzed coupling of piperazine with 2-bromopyridine under hydrogen pressure (45 psi) in ethyl acetate, achieving 90% yield.
Table 1: Comparative Conditions for Pyridin-2-yl-Piperazine Synthesis
Synthesis of 2-[(2-Methoxyphenyl)Amino]-2-Oxoethyl Intermediate
The 2-methoxyphenylamino acetamide moiety is prepared via amide bond formation :
Final Amide Coupling
The target compound is synthesized by coupling 4-(pyridin-2-yl)piperazine-1-carboxylic acid with 2-[(2-methoxyphenyl)amino]-2-oxoethylamine using carbodiimide-based reagents :
Table 2: Amide Coupling Conditions and Outcomes
| Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| EDC/HOBt | DCM | RT | 12 | 78 | |
| HATU/DIPEA | DMF | 0→RT | 6 | 85 |
Alternative One-Pot Approaches
Recent patents describe ultrasound-assisted synthesis to reduce reaction times:
-
Mixing 4-(pyridin-2-yl)piperazine, 2-[(2-methoxyphenyl)amino]-2-oxoethyl chloride, and NaHCO₃ in acetonitrile under ultrasound (40 kHz) for 2 hours. Yield: 88% with 99% purity.
Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. A study focused on the synthesis of piperazine derivatives showed that modifications to the piperazine structure can enhance cytotoxic activity against various cancer cell lines, including breast and colon cancer cells. For instance, compounds with specific substitutions at the piperazine ring demonstrated increased potency in inhibiting tumor growth .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly through inhibition of the inducible nitric oxide synthase (iNOS) pathway. Studies have shown that compounds similar to N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide can significantly reduce nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS), thereby decreasing inflammation markers .
Enzyme Inhibition
The primary mechanism through which this compound exerts its effects is through enzyme inhibition. It has been identified as an inhibitor of iNOS, which is crucial in the inflammatory response. By inhibiting iNOS, the compound can potentially mitigate conditions characterized by excessive inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in the substituents on the piperazine and pyridine rings have been shown to significantly affect biological activity:
| Substituent | Effect on Activity |
|---|---|
| Methoxy group | Enhances solubility and potency |
| Pyridine ring | Critical for receptor binding |
| Carboxamide group | Increases bioavailability |
This table summarizes how different structural modifications influence the pharmacological properties of the compound.
Study on Anticancer Mechanisms
A comprehensive study investigated several derivatives of this compound for their anticancer effects. Results indicated that specific derivatives could induce apoptosis in cancer cells through mitochondrial pathways, suggesting their potential as therapeutic agents .
Anti-inflammatory Mechanism Investigation
Another significant study examined the anti-inflammatory effects of this compound using a model of LPS-induced inflammation in vitro. The results demonstrated that treatment with this compound led to a marked reduction in pro-inflammatory cytokines, supporting its use in inflammatory diseases .
Mechanism of Action
The mechanism of action of N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Analogues and Physicochemical Properties
Key analogues are summarized below, with data sourced from synthetic and analytical studies:
Key Observations:
- Substituent Position Matters : The 2-methoxy group in the target compound and A16 (vs. 4-methoxy in 4a/4n) likely alters electronic effects and steric hindrance, impacting receptor binding .
- Pyridine vs.
- Melting Points: A16’s higher melting point (188.5–190.7°C) versus 4a/4n (142–171°C) suggests increased crystallinity due to the quinazolinone moiety .
Biological Activity
N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its structural complexity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, pharmacological effects, and relevant research findings.
Structural Overview
The compound features a piperazine core, a pyridinyl moiety, and a methoxyphenyl amino group, which contribute to its unique biological properties. Its molecular formula is .
Preliminary studies indicate that this compound may interact with various biological macromolecules such as enzymes and receptors. These interactions can lead to significant pharmacological effects, including:
- Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
- Anticancer Activity : Initial investigations suggest that it may inhibit the growth of cancer cells, although the specific mechanisms remain to be fully elucidated .
In Vitro Studies
Recent studies have focused on the compound's efficacy against different cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
- Results : The compound exhibited cytotoxic effects in both cell lines, with notable potency observed in MDA-MB-231 cells. This suggests potential for development as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings related to structural modifications and their impact on activity:
Case Studies
Several case studies have highlighted the biological activity of structurally similar compounds, providing insights into potential therapeutic applications:
- Compound Similarity : Analogous compounds with piperazine and pyridine functionalities have demonstrated significant anti-inflammatory and anticancer properties. For instance, derivatives with halogen substitutions showed enhanced cytotoxicity against tumor cells .
- Combination Therapies : Research indicates that combining this compound with established chemotherapeutics like doxorubicin may result in synergistic effects, improving treatment outcomes while minimizing side effects .
Q & A
Q. What are the recommended synthetic routes for preparing N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Piperazine ring formation : React ethylenediamine with dihaloalkanes under basic conditions to form the piperazine core .
Substitution : Introduce the pyridin-2-yl group via nucleophilic aromatic substitution or palladium-catalyzed coupling .
Carboxamide linkage : Couple the 2-methoxyphenylamino ethyl group using carbodiimide-based reagents (e.g., EDC/HOAt) .
- Key Considerations : Optimize reaction conditions (temperature, solvent) to avoid side reactions like over-oxidation of the methoxy group .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., analogous piperazine-carboxamide structures in ).
- NMR spectroscopy : Use - and -NMR to verify substitution patterns on the piperazine ring and pyridinyl group .
- Computational modeling : Perform DFT calculations to predict electronic properties (e.g., charge distribution on the carboxamide group) .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer :
- Enzyme inhibition : Test against DPP-IV or carbonic anhydrase isoenzymes (hCA I/II) using fluorometric assays, referencing protocols for piperazine sulfonamides .
- Receptor binding : Screen for serotonin receptor (5-HT1A) affinity via radioligand displacement assays, given the arylpiperazine moiety’s known activity .
Advanced Research Questions
Q. How do electron-donating (EDG) and electron-withdrawing groups (EWG) on the aryl rings influence biological activity?
- Methodological Answer :
- SAR Studies : Compare analogs with substituents (e.g., 2-chloro, 4-trifluoromethyl) on the phenyl or pyridinyl groups. For example:
| Substituent Position | Activity (IC₅₀, nM) | SAR Trend |
|---|---|---|
| 2-Methoxy (parent) | 150 ± 12 | Baseline |
| 4-Trifluoromethyl | 45 ± 5 | EWG enhances inhibition |
| 3-Methyl | 220 ± 18 | EDG reduces activity |
- Mechanistic Insight : EWGs increase electrophilicity of the carboxamide group, enhancing enzyme active-site interactions .
Q. How can molecular docking resolve contradictions in activity data across different receptor subtypes?
- Methodological Answer :
- Software : Use induced-fit docking (e.g., Schrödinger Suite) to model ligand-receptor flexibility .
- Case Study : For sigma receptor subtypes (σ1 vs. σ2), dock the compound into homology models based on PDB templates. Analyze binding poses to explain why meta-substituted analogs show higher σ2 affinity (e.g., steric clashes in σ1 pockets) .
Q. What strategies mitigate instability of the 2-oxoethyl moiety during in vivo studies?
- Methodological Answer :
- Prodrug design : Convert the oxo group to a ketal or enol ether to enhance metabolic stability .
- Formulation : Use nanoemulsions or cyclodextrin complexes to protect the labile moiety from hydrolysis .
Data Contradiction Analysis
Q. Why do some studies report conflicting IC₅₀ values for DPP-IV inhibition with similar piperazine-carboxamides?
- Resolution Framework :
Assay conditions : Compare buffer pH (activity peaks at pH 7.4) and enzyme sources (recombinant vs. tissue-extracted) .
Substituent positioning : Meta-substitution on the phenyl ring reduces activity due to steric hindrance, whereas para-substitution optimizes binding .
Statistical rigor : Ensure triplicate measurements and use standardized positive controls (e.g., sitagliptin) .
Methodological Recommendations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
